molecular formula C5H7F4N B12827709 3-(1,2,2,2-Tetrafluoroethyl)azetidine

3-(1,2,2,2-Tetrafluoroethyl)azetidine

Cat. No.: B12827709
M. Wt: 157.11 g/mol
InChI Key: WHYKCJZUIPEILM-UHFFFAOYSA-N
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Description

3-(1,2,2,2-Tetrafluoroethyl)azetidine is a fluorinated azetidine derivative with the molecular formula C5H7F4N. This compound is characterized by the presence of a tetrafluoroethyl group attached to the azetidine ring, which imparts unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,2,2-Tetrafluoroethyl)azetidine typically involves the reaction of azetidine with tetrafluoroethylene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and isolation of the compound to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,2,2-Tetrafluoroethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

3-(1,2,2,2-Tetrafluoroethyl)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,2,2,2-Tetrafluoroethyl)azetidine involves its interaction with specific molecular targets and pathways. The tetrafluoroethyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,2,2-Tetrafluoroethyl)azetidine is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical properties compared to its trifluoroethyl counterparts. This uniqueness makes it valuable in specific applications where enhanced fluorination is desired .

Properties

Molecular Formula

C5H7F4N

Molecular Weight

157.11 g/mol

IUPAC Name

3-(1,2,2,2-tetrafluoroethyl)azetidine

InChI

InChI=1S/C5H7F4N/c6-4(5(7,8)9)3-1-10-2-3/h3-4,10H,1-2H2

InChI Key

WHYKCJZUIPEILM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C(F)(F)F)F

Origin of Product

United States

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